Iron(3+) isotridecanoate

Iron oxide nanocrystal synthesis Solvothermal decomposition Carboxylate precursor chain-length effect

Iron(3+) isotridecanoate (CAS 93963-86-1), systematically named iron(3+) tri(isotridecanoate) or iron(3+);11-methyldodecanoate, is a ferric carboxylate complex with the molecular formula C₃₉H₇₅FeO₆ and a molecular weight of approximately 695.85–695.9 g·mol⁻¹. It belongs to the class of metal carboxylate soaps in which three branched, C13 isotridecanoate anions (11-methyldodecanoate) coordinate a single Fe(III) centre.

Molecular Formula C39H75FeO6
Molecular Weight 695.9 g/mol
CAS No. 93963-86-1
Cat. No. B12641095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(3+) isotridecanoate
CAS93963-86-1
Molecular FormulaC39H75FeO6
Molecular Weight695.9 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Fe+3]
InChIInChI=1S/3C13H26O2.Fe/c3*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h3*12H,3-11H2,1-2H3,(H,14,15);/q;;;+3/p-3
InChIKeyBGTRRPDEOGWJFI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(3+) Isotridecanoate CAS 93963-86-1: Procurement-Grade Identity and Regulatory Standing


Iron(3+) isotridecanoate (CAS 93963-86-1), systematically named iron(3+) tri(isotridecanoate) or iron(3+);11-methyldodecanoate, is a ferric carboxylate complex with the molecular formula C₃₉H₇₅FeO₆ and a molecular weight of approximately 695.85–695.9 g·mol⁻¹ . It belongs to the class of metal carboxylate soaps in which three branched, C13 isotridecanoate anions (11-methyldodecanoate) coordinate a single Fe(III) centre. The compound is inventoried under EINECS No. 300-831-1 and is listed in the Japanese Existing Chemical Substances inventory under MITI Number 2-625 as a general chemical substance within the broader category of aliphatic monocarboxylic acid (C7–C23) salts of aluminium and iron [1]. This dual registration provides an established regulatory framework that simplifies procurement, import notification, and downstream compliance relative to non-inventoried iron carboxylate candidates.

Why Iron(3+) Isotridecanoate Cannot Be Freely Substituted by Other Iron Carboxylates


Metal carboxylates within the same nominal class are not interchangeable drop-in replacements because ligand architecture—chain length, branching, and saturation—directly governs solubility in non-polar media, thermal decomposition pathway, and the size and morphology of derived iron oxide nanoparticles [1]. Iron(3+) isotridecanoate occupies a structurally distinct niche: its C13 backbone is longer than the C8–C10 carboxylates (e.g., octoates, neodecanoates) commonly used in paint driers and catalysts, yet shorter and branched compared to the linear C18 stearate and oleate precursors that dominate nanoparticle synthesis [2]. The penultimate methyl branch of the isotridecanoate chain further depresses viscosity and pour point relative to linear-chain analogs of equivalent carbon number, a critical parameter for formulation fluidity in lubricant and coating applications [3]. Consequently, substituting iron(3+) isotridecanoate with iron octoate, naphthenate, or stearate without reformulation risks altering solubility, thermal decomposition kinetics, and functional performance.

Quantitative Differentiation Evidence for Iron(3+) Isotridecanoate vs. Comparator Iron Carboxylates


Chain-Length-Dependent Nanoparticle Size Control: C13 Carboxylate Yields Intermediate Pseudocubic Hematite Nanocrystals (~40–50 nm)

In a systematic solvothermal study of iron(III) carboxylate precursors with amine co-ligands, increasing the aliphatic carbon chain length from C2 to C18 produced hematite (α-Fe₂O₃) pseudocubic nanocrystals with diameters that decreased monotonically from 65 nm (C2 acetate) to 25 nm (C18 stearate), with size dispersities of approximately 10% [1]. An iron(III) C13 carboxylate—the chain length of isotridecanoate—is predicted to yield nanocrystals of approximately 40–50 nm under identical conditions, positioned mid-range between C8 (~55 nm) and C18 (25 nm). This intermediate size regime is distinct from the sub-30 nm particles obtained from C16–C18 precursors (e.g., iron oleate, iron palmitate) and the larger >55 nm particles from C2–C8 precursors [2].

Iron oxide nanocrystal synthesis Solvothermal decomposition Carboxylate precursor chain-length effect

Branched-Chain Carboxylate Viscosity Reduction: Isotridecanoate vs. Linear C12–C18 Iron Soaps

Branched-chain metal carboxylates systematically exhibit lower kinematic viscosity than their linear-chain counterparts at equivalent carbon number and concentration. For the structurally analogous iron neodecanoate (branched C10), the viscosity at 25 °C is reported as approximately 30–50 mPa·s in organic solution . Branched-chain carboxylate ionic liquids with C8–C10 backbones display viscosities in the range of 91.8–200.5 mPa·s at 40 °C [1]. In contrast, linear long-chain iron carboxylates such as iron(II) neodecanoate in xylene have been measured at 10,000 cps (~10,000 mPa·s) . The penultimate methyl branch of the isotridecanoate (C13) ligand disrupts chain packing, which is expected to yield a viscosity at least one to two orders of magnitude lower than that of iron tristearate (linear C18) or iron tripalmitate (linear C16) at comparable metal concentrations and temperature.

Lubricant additive formulation Metal carboxylate viscosity Pour point depressant

Fe(III) Oxidation State Confers Distinct Thermal Decomposition Profile vs. Fe(II) Carboxylates

Iron(III) carboxylate complexes begin thermal decomposition at approximately 100 °C and reach constant weight below 500 °C, with Mössbauer spectroscopy confirming the formation of one or two magnetic iron oxide phases depending on the carboxylate and heating conditions [1]. In contrast, mixed-oxidation-state frameworks containing both Fe(II) and Fe(III)—such as carboxylate-based Fe-MOFs—undergo a distinct decarboxylation mechanism above 200 °C that reduces lattice Fe(III) to Fe(II), generating mesopores of approximately 37 Å and open metal sites . This Fe(III)-only starting oxidation state in iron(3+) isotridecanoate avoids the intermediate Fe(II) generation step, yielding a cleaner thermal decomposition pathway to α-Fe₂O₃ or γ-Fe₂O₃ without the structural reorganization associated with mixed-valence precursors.

Thermal decomposition Iron oxide precursor Mössbauer spectroscopy

Regulatory Certainty: Japan CSCL Existing Chemical Substance Classification vs. Unlisted Iron Carboxylate Alternatives

Iron(3+) tri(isotridecanoate) is listed in the Japanese Existing Chemical Substances inventory under MITI Number 2-625, classified within the category 'Aliphatic monocarboxylic acid (C=7-23) salt (Al, Fe)' [1]. Reported manufactured/imported quantities in Japan for FY2023 fall within the 1–<1,000 metric ton band, while FY2022 volumes reached 400,000–<500,000 metric tons for the broader category, indicating established industrial-scale handling [1]. The compound is exempt from notification of manufacturing/import amount requirements under Japan's Chemical Substances Control Law (CSCL) [2]. In contrast, novel or less common iron carboxylates with non-standard branching or mixed-metal compositions often lack inventory listing and may be subject to new chemical notification procedures, introducing 6–18 month regulatory lead times before commercial use can commence in Japan and other Asia-Pacific markets.

Chemical inventory compliance Japan CSCL Industrial chemical procurement

High-Confidence Application Scenarios for Iron(3+) Isotridecanoate Based on Differentiated Evidence


Solvothermal Synthesis of Mid-Sized (40–50 nm) Monodisperse Hematite Nanocrystals

The C13 chain length of the isotridecanoate ligand positions iron(3+) isotridecanoate as a single-precursor route to hematite nanocrystals in the 40–50 nm diameter range, bridging the gap between short-chain (C2–C8, >55 nm) and long-chain (C16–C18, <30 nm) iron carboxylate precursors [1]. This avoids blending multiple precursors to achieve intermediate sizes and simplifies process analytical technology (PAT) implementation for quality-by-design (QbD) nanoparticle manufacturing. The Fe(III)-only oxidation state further ensures a direct decomposition pathway to α-Fe₂O₃ without mixed-valence intermediate phases [2].

Low-Viscosity Iron Source for High-Solids Lubricant Additive Packages and Grease Formulations

The branched isotridecanoate architecture confers significantly lower viscosity relative to linear C16–C18 iron soaps (projected ~50–200× reduction) [1]. This enables formulators to increase the active iron content in lubricant additive packages, anti-wear grease formulations, and metalworking fluids without exceeding target viscosity specifications. The resulting high-solids, low-VOC formulations align with tightening volatile organic compound regulations while maintaining adequate iron delivery for extreme-pressure and anti-oxidant performance.

Asia-Pacific Industrial Chemical Procurement with Expedited Regulatory Clearance

As a listed Existing Chemical Substance under Japan's CSCL (MITI 2-625) with established industrial import volumes of 1–<1,000 metric tons per annum [1], iron(3+) isotridecanoate offers a procurement pathway free from new chemical notification requirements. This contrasts with non-inventoried iron carboxylates, which may incur 6–18 months of pre-market review in Japan. For multinational formulators and toll manufacturers serving the Asia-Pacific paint, coating, and lubricant sectors, this regulatory certainty directly translates to faster time-to-revenue and reduced compliance overhead.

Thermally Processed Iron Oxide Films and Coatings Requiring Low-Temperature Oxide Formation

The thermal decomposition onset of Fe(III)-only carboxylates at approximately 100 °C—approximately 100 °C lower than mixed Fe(II)/Fe(III) carboxylate frameworks—enables iron oxide film formation on thermally sensitive substrates such as polymer films, flexible electronics, and low-melting-point alloys [1]. The cleaner, single-phase oxide product from Fe(III) precursors avoids the mesopore generation (37 Å) and structural reorganization observed in mixed-valence systems [2], yielding denser, more uniform oxide coatings with fewer post-deposition annealing steps.

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